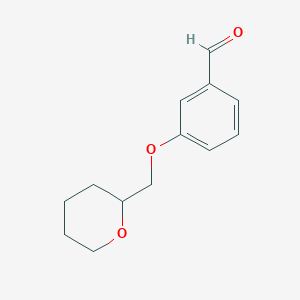
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with an oxan-2-ylmethoxy group and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with oxirane derivatives under specific conditions. For instance, the condensation reaction of chloromethylbenzyl ether with chloro-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions can lead to the formation of oxirane-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or Oxone®.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Oxone®
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives
科学的研究の応用
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions initiated by nucleophiles. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products depending on the reaction conditions and the nucleophiles involved.
類似化合物との比較
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group.
3-Methoxybenzaldehyde: Similar to 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde but with a methoxy group instead of an oxan-2-ylmethoxy group.
3-(Oxiran-2-ylmethoxy)benzaldehyde: Contains an oxirane ring instead of an oxan-2-ylmethoxy group.
Uniqueness: this compound is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical reactivity and potential applications compared to other benzaldehyde derivatives. The oxan-2-ylmethoxy group enhances the compound’s ability to undergo specific chemical reactions, making it valuable in organic synthesis and industrial applications.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
3-(oxan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-11-4-3-6-12(8-11)16-10-13-5-1-2-7-15-13/h3-4,6,8-9,13H,1-2,5,7,10H2 |
InChIキー |
GMBMVNQXJIWSSN-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)COC2=CC=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















